Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone
Description
Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone is an aromatic ketone featuring a cyclobutyl ring attached to a ketone group and a 3,4-dimethylphenyl-substituted ethyl chain. The compound’s molecular formula is inferred to be C₁₅H₂₀O (molecular weight ≈ 216.32 g/mol), based on its isomer, cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone (CAS 898793-45-8) .
Properties
IUPAC Name |
1-cyclobutyl-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-6-7-13(10-12(11)2)8-9-15(16)14-4-3-5-14/h6-7,10,14H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVLINFJYBRJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644872 | |
| Record name | 1-Cyclobutyl-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-97-0 | |
| Record name | 1-Cyclobutyl-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone typically involves the reaction of cyclobutyl ketone with 3,4-dimethylphenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted ketones or alcohols.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity for specific targets. The ketone group is particularly useful in forming derivatives that can interact with biological systems.
Case Study: Synthesis of Antidepressants
Research has demonstrated that derivatives of cyclobutyl ketones exhibit antidepressant activity. For instance, compounds modified from this compound have shown promising results in preclinical trials targeting serotonin receptors, which are critical in mood regulation.
2. Anti-inflammatory Agents
The compound's structural characteristics enable it to be explored as a scaffold for developing anti-inflammatory drugs. Modifications to the cyclobutyl group can lead to increased potency and reduced side effects.
Organic Synthesis Applications
1. Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis due to its ability to undergo various reactions, including:
- Nucleophilic Additions : The ketone can react with nucleophiles to form alcohols or amines.
- Condensation Reactions : It can participate in Claisen condensation to form β-keto esters, which are valuable intermediates in organic synthesis.
2. Synthetic Pathways
The compound has been employed in several synthetic pathways, including:
| Reaction Type | Description | Product Example |
|---|---|---|
| Nucleophilic Addition | Reaction with Grignard reagents | Alcohol derivatives |
| Aldol Condensation | Formation of β-hydroxy ketones | Enhanced reactivity compounds |
| Cyclization | Formation of cyclic compounds | Novel cyclic structures |
Comparative Analysis with Related Compounds
To understand the unique applications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclopropyl 2-(3,4-dimethylphenyl)ethyl ketone | Smaller ring structure | May influence reactivity differently |
| Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone | Larger ring structure | Different steric effects |
| Cyclobutyl 2-(3-methylphenyl)ethyl ketone | Variation in aryl substituent | Potentially different pharmacological properties |
This comparative analysis highlights how variations in structure can significantly impact the reactivity and application of these compounds.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomers: 2,3-Dimethylphenyl vs. 3,4-Dimethylphenyl Substitution
The positional isomer cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone (CAS 898793-45-8) shares the same molecular formula (C₁₅H₂₀O , MW 216.32) but differs in the placement of methyl groups on the phenyl ring (2,3- vs. 3,4-positions). Key properties of the 2,3-isomer include:
Cyclic Ketones with Varied Ring Sizes and Substituents
Cyclopentyl 3,4-Dichlorophenyl Ketone (CAS 898791-87-2)
- Molecular Formula : C₁₂H₁₂Cl₂O
- Molecular Weight : 243.13 g/mol
- Key Differences: Replaces cyclobutyl with a larger cyclopentyl ring, reducing ring strain.
Cyclohexyl 4-Methylphenyl Ketone
- Molecular Formula : Likely C₁₄H₁₈O (inferred from structure).
- Key Differences: A cyclohexyl ring introduces greater lipophilicity and steric bulk compared to cyclobutyl.
Heteroatom-Modified Analogues
Cyclobutyl 2-(Thiomorpholinomethyl)phenyl Ketone (CAS 898782-54-2)
- Key Feature : Incorporates a thiomorpholine group (containing sulfur) at the phenyl ring.
- Increased molecular weight and steric bulk may reduce solubility in aqueous systems .
Acyclic Analogues
Evidence from cyclic vs. acyclic ketone comparisons (e.g., 2-methylcyclohexanone vs. methyl isopropyl ketone) suggests:
Physicochemical and Functional Comparisons
Table 1: Key Properties of Cyclobutyl 2-(3,4-Dimethylphenyl)ethyl Ketone and Analogues
*Data for the target compound inferred from structural analogues.
Functional Implications
- Pharmacological Potential: Compounds like ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (ESI-MS m/z: 508.3 [M+H]⁺) highlight the role of 3,4-dimethylphenyl groups in urea-linked bioactive molecules, suggesting possible applications in drug discovery .
- Synthetic Utility : Cyclobutyl rings are valued in medicinal chemistry for their balance of strain and stability, enabling unique binding interactions compared to larger rings .
Biological Activity
Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone (CAS No. 898779-97-0) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₅H₂₀O
- Molecular Weight : 216.32 g/mol
- Structure : The compound features a cyclobutyl group attached to a 2-(3,4-dimethylphenyl)ethyl chain, characterized by a ketone functional group that influences its reactivity and biological interactions .
This compound acts primarily through its interaction with specific molecular targets within biological systems. It can function as a ligand, binding to various receptors or enzymes and modulating their activity. The precise molecular targets are context-dependent but may include:
- Enzymes involved in metabolic pathways.
- Receptors linked to signaling cascades relevant to inflammation or pain modulation.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
- Therapeutic Applications : Its unique structure positions it as a promising lead compound for drug development targeting various diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study Overview
Q & A
Q. What are the common synthetic routes for Cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone?
- Methodological Answer : Acylation reactions are typically employed. For example:
- Friedel-Crafts Acylation : React 3,4-dimethylphenylethyl bromide with cyclobutyl carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the ketone backbone.
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce the cyclobutyl group to a pre-functionalized aryl halide intermediate (e.g., 2-(3,4-dimethylphenyl)ethyl boronic acid and cyclobutyl carbonyl electrophiles) .
- Grignard Reagent Approach : React cyclobutylmagnesium bromide with 3,4-dimethylphenylethyl nitrile, followed by hydrolysis to yield the ketone.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR to identify methyl ( 1.2–1.5 ppm) and aromatic protons ( 6.7–7.2 ppm); C NMR to confirm the ketone carbonyl ( 205–215 ppm) and cyclobutyl carbons ( 25–35 ppm).
- IR Spectroscopy : Detect the ketone C=O stretch (1700–1750 cm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] for CHO: m/z 216.3).
- X-ray Crystallography : Resolve steric effects of the cyclobutyl and dimethylphenyl groups if single crystals are obtainable .
Advanced Research Questions
Q. How does the steric hindrance of the cyclobutyl group influence nucleophilic addition reactions at the ketone moiety?
- Methodological Answer : The cyclobutyl group imposes significant steric hindrance, slowing nucleophilic attack. For example:
- Reduction Reactions : Use bulky reducing agents (e.g., L-selectride) to mitigate side reactions. Compare yields with/without steric modifiers.
- Nucleophilic Substitution : Kinetic studies show reduced reactivity compared to linear alkyl ketones (e.g., methyl ethyl ketone). Computational modeling (DFT) can map transition-state geometries .
Q. How can researchers resolve discrepancies in reported reaction yields during synthesis?
- Methodological Answer :
- Optimize Catalysts : Screen alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation.
- Control Moisture : Use anhydrous conditions to prevent hydrolysis of intermediates.
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation. Reference studies on similar ketones (e.g., dichlorophenyl analogs) show yield variations of 10–15% under humid conditions .
Q. What strategies validate the electronic effects of the 3,4-dimethylphenyl group in photochemical studies?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare absorption maxima with halogenated analogs (e.g., 2,4-dichlorophenyl derivatives). The electron-donating methyl groups redshift by 10–20 nm.
- Electrochemical Analysis : Cyclic voltammetry reveals lower oxidation potentials ( V) due to enhanced electron density .
Applications in Drug Discovery
Q. How can computational chemistry predict the bioactivity of derivatives of this ketone?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., kinases) using the dimethylphenyl group as a hydrophobic anchor.
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro) with IC values from assays.
- ADMET Prediction : Use software (e.g., SwissADME) to assess metabolic stability and toxicity. Derivatives with pyrrolidine moieties (as in ) show improved blood-brain barrier penetration .
Stability and Storage
Q. What are the optimal storage conditions to prevent degradation?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to avoid photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) to prevent ketone hydration.
- Inert Atmosphere : Argon or nitrogen blankets reduce oxidation risks. Safety data for analogs recommend avoiding prolonged exposure to air .
Data Contradiction Analysis
Q. Why do computational and experimental H NMR chemical shifts differ for the cyclobutyl group?
- Methodological Answer :
- Solvent Effects : Simulate shifts in chloroform vs. DMSO using COSMO-RS models.
- Conformational Flexibility : MD simulations reveal cyclobutyl ring puckering, causing variations of ±0.2 ppm.
- Reference Standards : Calibrate against adamantane derivatives with rigid structures .
Comparative Reactivity Table
| Reaction Type | This compound | 2,4-Dichlorophenyl Analog () |
|---|---|---|
| Reduction (NaBH₄) | 60% yield, secondary alcohol | 85% yield, secondary alcohol |
| Oxidation (KMnO₄) | No reaction (steric blocking) | Carboxylic acid (75% yield) |
| Suzuki Coupling | Requires Pd(PPh₃)₄, 70°C, 12h | Pd(OAc)₂, 50°C, 6h |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
